N-cyclopentyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
N-cyclopentyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a structurally complex heterocyclic compound. Its core consists of a pyrazolo[3,4-b]pyridine scaffold, a fused bicyclic system that combines pyrazole and pyridine rings. Key substituents include:
- Position 3: A methyl group, contributing steric bulk and lipophilicity.
- Position 6: A phenyl ring, enabling π-π interactions.
- Position 4: An N-cyclopentyl carboxamide group, which increases lipophilicity and may influence bioavailability.
Properties
IUPAC Name |
N-cyclopentyl-1-(1,1-dioxothiolan-3-yl)-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-15-21-19(23(28)24-17-9-5-6-10-17)13-20(16-7-3-2-4-8-16)25-22(21)27(26-15)18-11-12-31(29,30)14-18/h2-4,7-8,13,17-18H,5-6,9-12,14H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVRGOVZJNSSSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4CCCC4)C5CCS(=O)(=O)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells.
Mode of Action
The compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability.
Biochemical Pathways
The activation of GIRK channels by this compound affects various physiological processes. GIRK channels play a role in numerous indications such as pain perception, epilepsy, reward/addiction, and anxiety.
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays. It displays nanomolar potency as a GIRK1/2 activator with improved metabolic stability over the prototypical urea-based compounds. .
Result of Action
The activation of GIRK channels by this compound leads to changes in cell excitability, which can have various molecular and cellular effects depending on the specific physiological context. For example, in the context of pain perception, activation of GIRK channels can lead to reduced pain sensation.
Biochemical Analysis
Biochemical Properties
This compound has been identified as a potent and selective GIRK1/2 activator. GIRK channels are key effectors in GPCR signaling pathways that modulate excitability in cells. The compound interacts with these channels, potentially influencing their function and the overall biochemical reactions within the cell.
Cellular Effects
The effects of N-cyclopentyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide on cells are primarily related to its role as a GIRK channel activator. By activating these channels, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Comparison with Similar Compounds
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS 1005612-70-3)
Key Differences :
- Core Substituents : The analogue features 3,6-dimethyl groups on the pyrazolo[3,4-b]pyridine core, whereas the target compound has a 3-methyl and 6-phenyl group.
- Position 1 : A 1-ethyl-3-methylpyrazole substituent instead of the sulfone-containing tetrahydrothiophene group.
- Carboxamide Group : Linked to an N-(1-ethyl-3-methylpyrazol-4-yl) group, contrasting with the N-cyclopentyl group in the target compound.
Molecular Properties :
Implications :
- The cyclopentylamide group may enhance metabolic stability over the pyrazole-linked carboxamide in the analogue due to reduced enzymatic cleavage susceptibility.
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ()
Key Differences :
- Core Structure: An imidazo[1,2-a]pyridine core vs.
- Substituents : Nitrophenyl and ester groups introduce electron-withdrawing effects, unlike the phenyl and sulfone groups in the target compound.
Physical Properties :
Implications :
- The imidazo[1,2-a]pyridine core may exhibit stronger basicity compared to the pyrazolo[3,4-b]pyridine system.
- Nitrophenyl groups in the analogue could enhance redox activity, whereas the target compound’s sulfone group prioritizes polar interactions.
Hydrogen-Bonding and Crystallographic Considerations
The sulfone group in the target compound may act as a hydrogen-bond acceptor (via SO₂ oxygen atoms), influencing crystal packing or molecular recognition. This aligns with principles discussed in , where hydrogen-bond patterns are critical for supramolecular assembly . In contrast, the ethyl/methyl substituents in CAS 1005612-70-3 likely prioritize hydrophobic interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
